molecular formula C19H12ClN3O B14139789 2-amino-4-(4-chlorophenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile CAS No. 132546-97-5

2-amino-4-(4-chlorophenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile

Cat. No.: B14139789
CAS No.: 132546-97-5
M. Wt: 333.8 g/mol
InChI Key: IZKNALYUKLAFBX-UHFFFAOYSA-N
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Description

2-amino-4-(4-chlorophenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a quinoline moiety fused with a pyran ring, along with an amino group, a chlorophenyl group, and a carbonitrile group. These structural elements contribute to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(4-chlorophenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile typically involves a multicomponent reaction. One common method is the one-pot three-component condensation reaction, which involves the reaction of 8-hydroxyquinoline, substituted aromatic aldehydes, and malononitrile in the presence of a catalyst such as L-proline . The reaction is carried out under reflux conditions, and the product is obtained in good yield after purification.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(4-chlorophenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonitrile group to other functional groups such as amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, with specific temperatures and solvents chosen to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-amino-4-phenylquinoline-3-carbonitrile: Similar in structure but lacks the chlorophenyl group.

    2-amino-4-(4-nitrophenyl)quinoline-3-carbonitrile: Contains a nitrophenyl group instead of a chlorophenyl group.

    2-amino-4-(4-hydroxyphenyl)quinoline-3-carbonitrile: Features a hydroxyphenyl group in place of the chlorophenyl group.

Uniqueness

The presence of the chlorophenyl group in 2-amino-4-(4-chlorophenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile imparts unique chemical and biological properties compared to its analogs. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

132546-97-5

Molecular Formula

C19H12ClN3O

Molecular Weight

333.8 g/mol

IUPAC Name

2-amino-4-(4-chlorophenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile

InChI

InChI=1S/C19H12ClN3O/c20-13-6-3-11(4-7-13)16-14-8-5-12-2-1-9-23-17(12)18(14)24-19(22)15(16)10-21/h1-9,16H,22H2

InChI Key

IZKNALYUKLAFBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C(C=C2)C(C(=C(O3)N)C#N)C4=CC=C(C=C4)Cl)N=C1

Origin of Product

United States

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